molecular formula C21H22N4O6 B11165045 methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate

methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate

Cat. No.: B11165045
M. Wt: 426.4 g/mol
InChI Key: GHVFOVCZLWALEJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the benzotriazinyl intermediate, which is then coupled with the dimethoxybenzoate moiety under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining consistent quality and reducing production costs. The choice of raw materials and reagents is crucial to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. The benzotriazinyl group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and stability.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methyl groups at the 4 and 5 positions of the benzene ring.
  • A butanoyl group linked to a benzotriazin moiety.
  • The presence of dimethoxy groups enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that methyl 4,5-dimethoxy-2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)10.5

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in synaptic clefts:

CompoundIC50 (µM)Reference
Methyl Compound25.0
Donepezil33.65

This inhibition suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies

Several case studies have documented the effects of this compound in animal models:

  • Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Neuroprotection in Rodent Models : In rodent models of induced neurodegeneration, administration of the compound improved cognitive function as assessed by behavioral tests and reduced markers of oxidative stress.

Properties

Molecular Formula

C21H22N4O6

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]benzoate

InChI

InChI=1S/C21H22N4O6/c1-29-17-11-14(21(28)31-3)16(12-18(17)30-2)22-19(26)9-6-10-25-20(27)13-7-4-5-8-15(13)23-24-25/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,26)

InChI Key

GHVFOVCZLWALEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

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